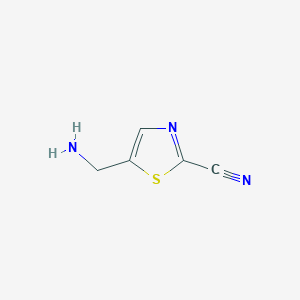

5-(Aminomethyl)-2-thiazolecarbonitrile

Description

Structure

2D Structure

Properties

Molecular Formula |

C5H5N3S |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

5-(aminomethyl)-1,3-thiazole-2-carbonitrile |

InChI |

InChI=1S/C5H5N3S/c6-1-4-3-8-5(2-7)9-4/h3H,1,6H2 |

InChI Key |

MXBSEIBLUVIJBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)C#N)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Carbonitrile Substituents

2-Methyl-1,3-thiazole-5-carbonitrile ()

- Structure : Methyl group at position 2, carbonitrile at position 5.

- Key Differences: The absence of an aminomethyl group reduces polarity and hydrogen-bonding capacity compared to the target compound.

5-Amino-2-[butylamino]thiazole-4-carbonitrile ()

- Structure: Butylamino substituent at position 2, amino group at position 5, and carbonitrile at position 4.

- Key Differences: Substituent positions (4-CN vs. 2-CN in the target compound) and the presence of a bulky butylamino group alter steric and electronic profiles.

- Molecular Formula : C8H12N4S.

2-Chlorothiazole-5-carbonitrile ()

- Structure : Chloro substituent at position 2, carbonitrile at position 5.

- Key Differences: The electron-withdrawing chloro group increases electrophilicity but lacks the nucleophilic aminomethyl functionality.

Fused Heterocyclic Systems

5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile ()

- Structure : Fused xanthone-thiazole system with a carbonitrile at position 2 and a chloro substituent.

- Synthesis : Six-step process using Appel’s salt for thiazole ring formation.

5-Aminobenzo[d]thiazole-2-carbonitrile ()

- Structure: Benzothiazole fused ring with amino and carbonitrile groups.

- Key Differences : Increased aromaticity from the benzothiazole core may improve binding to hydrophobic targets but reduces synthetic accessibility.

Heterocycles with Varied Ring Systems

5-Amino-2-methyloxazole-4-carbonitrile ()

- Structure: Oxazole core (oxygen instead of sulfur) with methyl and amino groups.

- Key Differences : The oxygen atom increases electronegativity, altering electronic distribution and hydrogen-bonding capacity compared to thiazoles.

- Hazard Profile : Classified as H302, H315, H319, H335 (toxic if swallowed, skin/eye irritant, respiratory irritant) .

5-Amino-3-phenyl-isothiazole-4-carbonitrile ()

- Structure : Isothiazole core (sulfur and nitrogen positions swapped) with phenyl and carbonitrile groups.

- Key Differences : The isothiazole ring exhibits distinct electronic properties, and the phenyl group introduces steric bulk.

Pyrazole-Thiazole Hybrids ()**

Examples include 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile ():

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.